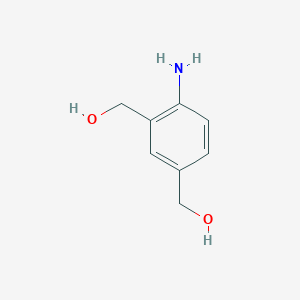
(4-Amino-1,3-phenylene)dimethanol
Overview
Description
(4-Amino-1,3-phenylene)dimethanol: is an organic compound with the molecular formula C8H11NO2 . It is characterized by the presence of an amino group and two hydroxymethyl groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1,3-phenylene)dimethanol typically involves the reaction of hydroquinone with formaldehyde and ammonia . The process can be summarized as follows:
- The resulting compound is then treated with ammonia to introduce the amino group, yielding this compound.
Hydroquinone: is reacted with in the presence of a base to form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous flow reactors: to maintain consistent reaction conditions.
Catalysts: to enhance reaction rates.
Purification steps: such as crystallization and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: Reagents like or are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: (4-Amino-1,3-phenylene)dimethanol is used as a building block in organic synthesis. It is employed in the synthesis of polymers , dyes , and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of amino and hydroxymethyl groups on biological activity. It serves as a model compound in enzyme studies and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of antimicrobial agents and anti-inflammatory drugs .
Industry: In the industrial sector, this compound is used in the production of resins , adhesives , and coatings . Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (4-Amino-1,3-phenylene)dimethanol involves its interaction with molecular targets such as enzymes and receptors . The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxymethyl groups can participate in hydrogen bonding and van der Waals interactions , affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2-Amino-1,3-phenylene)dimethanol
- (5-Amino-1,3-phenylene)dimethanol
Comparison:
- (4-Amino-1,3-phenylene)dimethanol has the amino group at the 4-position, which influences its reactivity and binding properties.
- (2-Amino-1,3-phenylene)dimethanol and (5-Amino-1,3-phenylene)dimethanol have the amino group at different positions, leading to variations in their chemical behavior and applications.
- The position of the amino group affects the compound’s stability , solubility , and interaction with other molecules .
Properties
IUPAC Name |
[4-amino-3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKONDZYOWOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009314-88-8 | |
| Record name | [4-amino-3-(hydroxymethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


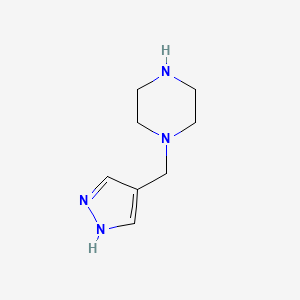

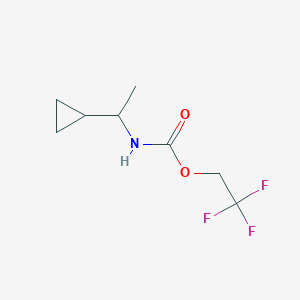
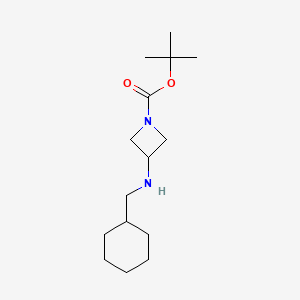
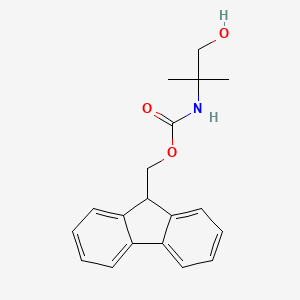
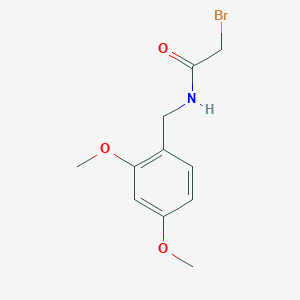
![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)
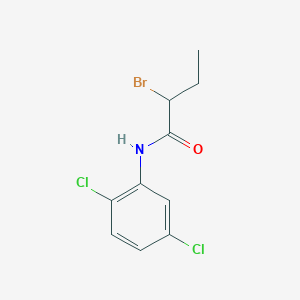
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
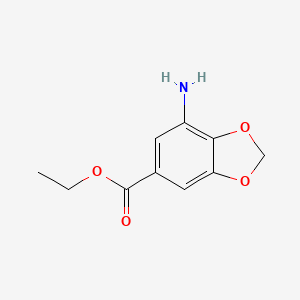
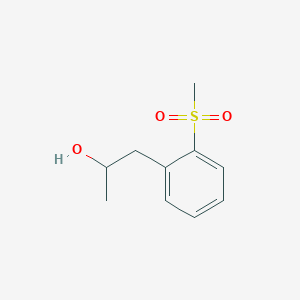
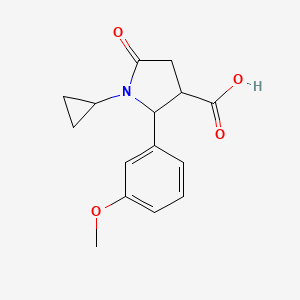
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)
![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
